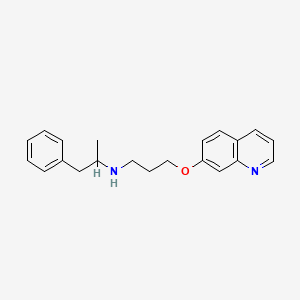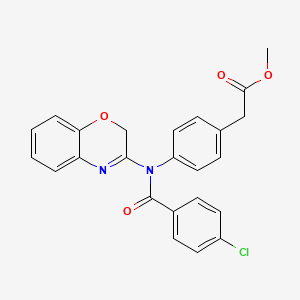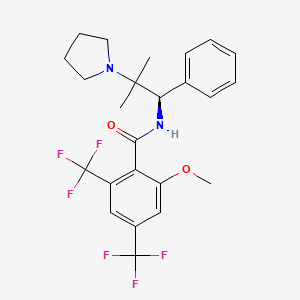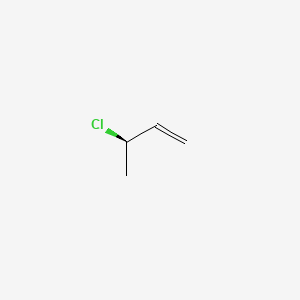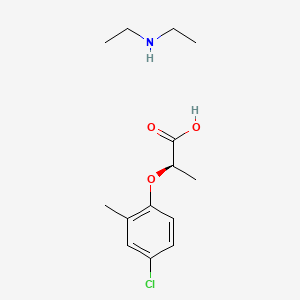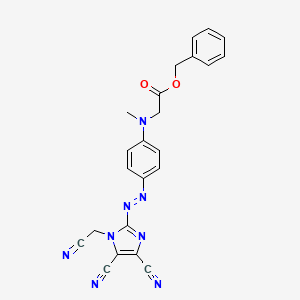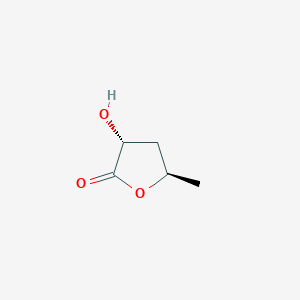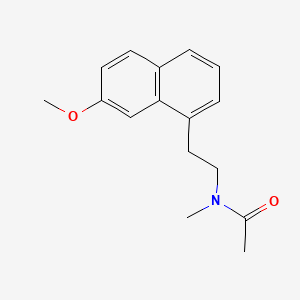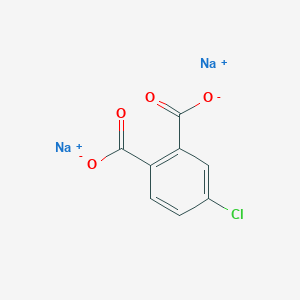
Disodium 4-chlorophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-chlorophthalate is a chemical compound with the molecular formula C8H3ClO4.2Na. It is a derivative of phthalic acid where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom, and two sodium atoms are added to the carboxylic acid groups. This compound is known for its use in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 4-chlorophthalate can be synthesized through the chlorination of phthalic acid followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Phthalic acid is chlorinated using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), to produce 4-chlorophthalic acid.
The 4-chlorophthalic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors and neutralization tanks. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Disodium 4-chlorophthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing the chlorine atom on the benzene ring with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can produce phthalic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can yield 4-chlorophthalic acid or its derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted phthalates.
Scientific Research Applications
Disodium 4-chlorophthalate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: this compound is used in biological studies to investigate the effects of chlorinated compounds on biological systems.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which disodium 4-chlorophthalate exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways involved in various biological and chemical processes. For example, in pharmaceutical applications, this compound may interact with enzymes or receptors to produce therapeutic effects.
Comparison with Similar Compounds
Sodium 4-chlorophthalate
Disodium 3-chlorophthalate
Sodium 2-chlorophthalate
Disodium 2-chlorophthalate
Properties
CAS No. |
74543-14-9 |
|---|---|
Molecular Formula |
C8H3ClNa2O4 |
Molecular Weight |
244.54 g/mol |
IUPAC Name |
disodium;4-chlorophthalate |
InChI |
InChI=1S/C8H5ClO4.2Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;;/h1-3H,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI Key |
LWXGAQHPDMUTQE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



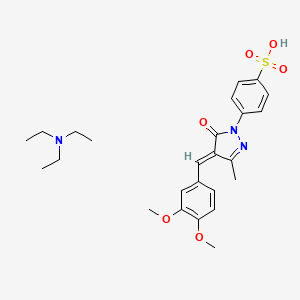
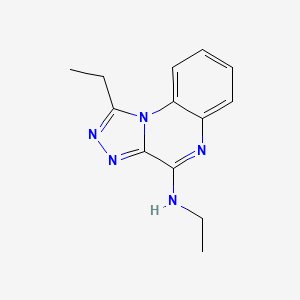
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)
